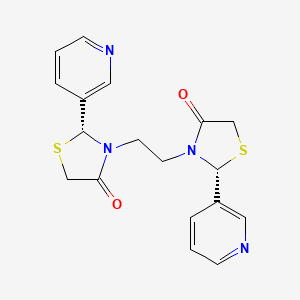
(R*,S*)-3,3'-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) is a complex organic compound featuring a thiazolidinone ring fused with a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) typically involves the reaction of 3-pyridinecarboxaldehyde with thiazolidinone derivatives under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient production processes.
Análisis De Reacciones Químicas
Types of Reactions
(R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce thiazolidinone alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for further research in developing new antibiotics.
Medicine
In medicine, (R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) is being investigated for its anti-inflammatory properties. It may interact with specific enzymes involved in the inflammatory response, providing a basis for new therapeutic agents.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its incorporation into polymers or composites can lead to innovative applications in electronics and materials science.
Mecanismo De Acción
The mechanism of action of (R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) involves its interaction with molecular targets such as enzymes or receptors. For instance, its antimicrobial activity may result from binding to bacterial enzymes, disrupting their function and leading to cell death. The anti-inflammatory effects could be due to inhibition of enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone)
- 3,3’-(1,2-Ethanediyl)bis(2-(2-pyridinyl)-4-thiazolidinone)
- 3,3’-(1,2-Ethanediyl)bis(2-(4-pyridinyl)-4-thiazolidinone)
Uniqueness
(R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) stands out due to its specific stereochemistry and the presence of both pyridine and thiazolidinone rings
Propiedades
Número CAS |
131420-44-5 |
|---|---|
Fórmula molecular |
C18H18N4O2S2 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
(2R)-3-[2-[(2R)-4-oxo-2-pyridin-3-yl-1,3-thiazolidin-3-yl]ethyl]-2-pyridin-3-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18N4O2S2/c23-15-11-25-17(13-3-1-5-19-9-13)21(15)7-8-22-16(24)12-26-18(22)14-4-2-6-20-10-14/h1-6,9-10,17-18H,7-8,11-12H2/t17-,18-/m1/s1 |
Clave InChI |
GKVUODRVRSGRAM-QZTJIDSGSA-N |
SMILES isomérico |
C1C(=O)N([C@H](S1)C2=CN=CC=C2)CCN3[C@H](SCC3=O)C4=CN=CC=C4 |
SMILES canónico |
C1C(=O)N(C(S1)C2=CN=CC=C2)CCN3C(SCC3=O)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















